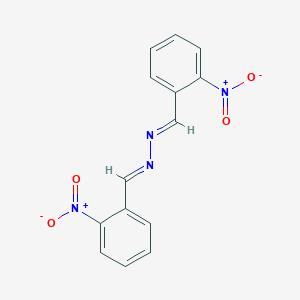
Hydrazine, 1,2-bis(o-nitrobenzylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazine, 1,2-bis(o-nitrobenzylidene)-, also known as ONBDH, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
Mechanism of Action
The mechanism of action of Hydrazine, 1,2-bis(o-nitrobenzylidene)- is not fully understood. It is believed to act by inducing apoptosis in tumor cells. It has also been shown to inhibit the growth of bacteria and viruses. Hydrazine, 1,2-bis(o-nitrobenzylidene)- has been shown to bind to metal ions and can be used as a sensor for the detection of metal ions.
Biochemical and Physiological Effects:
Hydrazine, 1,2-bis(o-nitrobenzylidene)- has been shown to have biochemical and physiological effects. It has been shown to inhibit the growth of tumor cells and has potential as a chemotherapeutic agent. It has also been shown to have antibacterial and antiviral activities. Hydrazine, 1,2-bis(o-nitrobenzylidene)- has been shown to bind to metal ions and can be used as a sensor for the detection of metal ions.
Advantages and Limitations for Lab Experiments
Hydrazine, 1,2-bis(o-nitrobenzylidene)- has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has been shown to have unique properties that make it useful in a variety of scientific research applications. However, Hydrazine, 1,2-bis(o-nitrobenzylidene)- also has some limitations. It is toxic and should be handled with care. It is also relatively expensive compared to other chemicals used in scientific research.
Future Directions
There are several future directions for Hydrazine, 1,2-bis(o-nitrobenzylidene)- research. One direction is the development of new drugs based on Hydrazine, 1,2-bis(o-nitrobenzylidene)-. Hydrazine, 1,2-bis(o-nitrobenzylidene)- has been shown to have potential as a chemotherapeutic agent and further research could lead to the development of new cancer treatments. Another direction is the development of new sensors based on Hydrazine, 1,2-bis(o-nitrobenzylidene)-. Hydrazine, 1,2-bis(o-nitrobenzylidene)- has been shown to bind to metal ions and could be used in the development of new sensors for the detection of metal ions. Finally, further research is needed to fully understand the mechanism of action of Hydrazine, 1,2-bis(o-nitrobenzylidene)-.
Synthesis Methods
Hydrazine, 1,2-bis(o-nitrobenzylidene)- can be synthesized by the reaction of hydrazine hydrate with o-nitrobenzaldehyde in the presence of a catalyst. The reaction is carried out under reflux conditions and the product is obtained in high yield after purification. The synthesis of Hydrazine, 1,2-bis(o-nitrobenzylidene)- is relatively simple and can be performed in most laboratories.
Scientific Research Applications
Hydrazine, 1,2-bis(o-nitrobenzylidene)- has been widely used in scientific research due to its unique properties. It has been shown to have antitumor, antibacterial, and antiviral activities. It has also been used as a fluorescent probe for the detection of metal ions. Hydrazine, 1,2-bis(o-nitrobenzylidene)- has been used in the development of new drugs and has potential applications in the field of nanotechnology.
properties
CAS RN |
1929-19-7 |
|---|---|
Product Name |
Hydrazine, 1,2-bis(o-nitrobenzylidene)- |
Molecular Formula |
C14H10N4O4 |
Molecular Weight |
298.25 g/mol |
IUPAC Name |
(E)-1-(2-nitrophenyl)-N-[(E)-(2-nitrophenyl)methylideneamino]methanimine |
InChI |
InChI=1S/C14H10N4O4/c19-17(20)13-7-3-1-5-11(13)9-15-16-10-12-6-2-4-8-14(12)18(21)22/h1-10H/b15-9+,16-10+ |
InChI Key |
SOKNZSTUZCMZHO-KAVGSWPWSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N=C/C2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
C1=CC=C(C(=C1)C=NN=CC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN=CC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
synonyms |
1,2-Bis(2-nitrobenzylidene)hydrazine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-methoxy-3,4,5-tris(3-methylbut-2-enyl)-6-[(6E)-2,7,11-trimethyl-5,6,8-tris(3-methylbut-2-enyl)dodeca-2,6,10-trien-5-yl]phenol](/img/structure/B238994.png)


![1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene](/img/structure/B239001.png)

